3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
CAS No.:
Cat. No.: VC17524379
Molecular Formula: C23H16ClNO3S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClNO3S |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | (Z)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid |
| Standard InChI | InChI=1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27)/b16-12- |
| Standard InChI Key | MNEVNDWMLGHQKV-VBKFSLOCSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)/CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)CC(=O)O |
Introduction
The compound 3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid is a synthetic organic molecule belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound has drawn interest due to its structural features and potential applications in medicinal chemistry.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Benzothiazole Core:
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Benzothiazoles are synthesized by cyclization of 2-aminothiophenols with carbonyl compounds.
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Introduction of Substituents:
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A chlorophenoxy group is introduced through etherification reactions.
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Coupling with Butenoic Acid Moiety:
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The final step involves coupling the benzothiazole derivative with a substituted butenoic acid precursor under appropriate conditions (e.g., using coupling agents like DCC or EDC).
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Biological Activity
Benzothiazole derivatives are widely studied for their pharmacological properties. While specific data on this compound is limited, its structure suggests potential activities:
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Antimicrobial Activity:
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Benzothiazoles are known to inhibit bacterial and fungal growth by interfering with enzymatic pathways.
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Anti-inflammatory Potential:
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The carboxylic acid group may play a role in modulating inflammatory responses by targeting COX enzymes.
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Anticancer Properties:
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Structural analogs have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Neuroprotective Effects:
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Compounds with benzothiazole cores have demonstrated activity against neurodegenerative diseases by inhibiting enzymes like monoamine oxidase (MAO).
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Analytical Characterization
The identification and purity of the compound are confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation |
| Mass Spectrometry (MS) | Determination of molecular weight |
| Infrared Spectroscopy (IR) | Identification of functional groups |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis |
Potential Applications
Given its structural framework, the compound has potential applications in various fields:
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Pharmaceuticals:
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Development of drugs targeting cancer, inflammation, or microbial infections.
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Material Science:
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Use as a precursor in synthesizing advanced materials with electronic properties.
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Chemical Biology:
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As a probe for studying biochemical pathways involving benzothiazole derivatives.
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Research Gaps and Future Directions
Although promising, research on this compound remains limited:
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Detailed studies on its pharmacodynamics and pharmacokinetics are needed.
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Toxicological evaluations must be conducted to assess safety profiles.
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Structure-activity relationship (SAR) studies can help optimize its biological activity.
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